molecular formula C16H14O5 B500499 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate CAS No. 923693-89-4

2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate

Cat. No. B500499
CAS RN: 923693-89-4
M. Wt: 286.28g/mol
InChI Key: ORCKVRVOXXRRPT-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a common component in many chemical reactions, particularly in the production of phenols and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring due to the presence of the phenyl group. The 2,4-dihydroxybenzoate moiety suggests the presence of carboxyl and hydroxyl groups on the benzene ring .


Chemical Reactions Analysis

Benzoic acid derivatives are known to undergo a variety of reactions, including esterification, reduction, and reactions with Grignard reagents .

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal models, making it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water. This can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate. In medicine, further studies are needed to determine the optimal dosage and administration of this compound for treating inflammatory and oxidative stress-related diseases. In agriculture, further studies are needed to determine the optimal concentration and application method of this compound for promoting plant growth and increasing resistance to environmental stressors. In material science, further studies are needed to determine the optimal concentration and application method of this compound for improving the mechanical properties and UV resistance of polymers.

Synthesis Methods

2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate can be synthesized through a condensation reaction between 2,4-dihydroxybenzoic acid and 2-(4-methylphenyl)-2-oxoacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid. The resulting product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

2-(4-Methylphenyl)-2-oxoethyl 2,4-dihydroxybenzoate has been studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results as an anti-inflammatory and antioxidant agent. It has been shown to reduce the production of inflammatory cytokines and oxidative stress in animal models. This compound has also been studied for its potential use as a sunscreen agent due to its ability to absorb UV radiation.
In agriculture, this compound has been studied for its potential use as a plant growth regulator. It has been shown to promote the growth of certain crops and increase their resistance to environmental stressors.
In material science, this compound has been studied for its potential use as a polymer additive. It has been shown to improve the mechanical properties of polymers and increase their resistance to UV radiation.

properties

IUPAC Name

[2-(4-methylphenyl)-2-oxoethyl] 2,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-10-2-4-11(5-3-10)15(19)9-21-16(20)13-7-6-12(17)8-14(13)18/h2-8,17-18H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCKVRVOXXRRPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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